2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Description
2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a thienopyrimidine derivative with potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on recent research findings.
- Molecular Formula : C25H18ClN3O3S
- Molecular Weight : 508.01 g/mol
- CAS Number : 379236-32-5
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thienopyrimidine core and subsequent functionalization with furan and phenethyl groups. The detailed synthetic route often employs various organic reactions including condensation and cyclization techniques.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant antiproliferative effects in various cancer cell lines. For instance, compounds with similar structures have shown moderate to strong antiproliferative activity in leukemia cell lines, suggesting that the thienopyrimidine scaffold may enhance cytotoxicity through specific interactions with cellular targets.
- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest. For example, compounds containing electron-donating groups at specific positions have been shown to enhance cytotoxic effects significantly .
- Case Study : A study involving a series of thienopyrimidine derivatives found that those with furan moieties displayed improved activity against human leukemia cells when compared to traditional chemotherapeutics. The mechanism was attributed to enhanced binding affinity to kinase targets involved in cell proliferation .
Antibacterial Activity
The compound has also been tested for antibacterial properties against various strains, including resistant strains like MRSA.
- Comparative Efficacy : In vitro studies indicated that it exhibited better antibacterial potency than standard antibiotics such as ampicillin against multiple bacterial strains .
- Mechanism : The antibacterial action is thought to be mediated through inhibition of bacterial kinases and disruption of cell wall synthesis pathways .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity.
- Activity Spectrum : It demonstrated a higher degree of antifungal potency compared to reference drugs like bifonazole and ketoconazole, indicating its potential as a broad-spectrum antifungal agent .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Activity Type | Target Organism/Cell Line | Efficacy | Mechanism |
---|---|---|---|
Anticancer | Human leukemia cells | Moderate to strong antiproliferative effects | Induction of apoptosis, kinase inhibition |
Antibacterial | MRSA, E. coli | More potent than ampicillin | Kinase inhibition |
Antifungal | Various fungal strains | Higher efficacy than bifonazole and ketoconazole | Disruption of cell wall synthesis |
Properties
IUPAC Name |
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-18-12-13-22(33-18)21-16-34-25-24(21)26(32)30(20-10-6-3-7-11-20)27(29-25)35-17-23(31)28-15-14-19-8-4-2-5-9-19/h2-13,16H,14-15,17H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPGNWQZYCCDBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.